

Application Notes and Protocols for Measuring Intracellular Calcium with NPS-2390

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Compound of Interest

Compound Name: Nps 2390

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These application notes provide a comprehensive guide to utilizing NPS-2390, a selective antagonist of the Calcium-Sensing Receptor (CaSR), for the measurement and analysis of intracellular calcium ($[Ca^{2+}]_i$) dynamics. This document includes detailed protocols, data presentation guidelines, and visualizations to facilitate the study of CaSR signaling and the effects of its modulation.

Introduction

The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor (GPCR) that plays a crucial role in calcium homeostasis by detecting extracellular calcium levels.[1][2] NPS-2390 is a potent and selective antagonist of the CaSR, making it a valuable tool for investigating the physiological and pathological roles of this receptor.[3][4] By inhibiting CaSR activation, NPS-2390 allows for the precise study of downstream signaling pathways and their impact on intracellular calcium mobilization. This document outlines the principles and procedures for using NPS-2390 to modulate and measure $[Ca^{2+}]_i$.

Mechanism of Action

NPS-2390 acts as a negative allosteric modulator of the CaSR. The CaSR, upon activation by extracellular calcium or other agonists, primarily signals through the Gq/11 protein, leading to the activation of Phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP_2) into inositol 1,4,5-trisphosphate (IP_3) and diacylglycerol (DAG). IP_3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm and thereby increasing $[\text{Ca}^{2+}]_i$.^[1] NPS-2390 binds to an allosteric site on the CaSR, preventing this conformational change and subsequent signaling cascade, thus inhibiting the rise in intracellular calcium.

A study on human pulmonary arterial smooth muscle cells (HPASMCs) demonstrated that NPS-2390 can downregulate the increase in $[\text{Ca}^{2+}]_i$ induced by hypoxic conditions.^[3] Furthermore, NPS-2390 has been shown to suppress the PI3K/Akt/mTOR signaling pathway, which is downstream of CaSR activation in some cell types.^{[3][5]}

Quantitative Data Summary

The following table summarizes quantitative data from a study investigating the effect of NPS-2390 on intracellular calcium and associated signaling pathways in hypoxic human pulmonary arterial smooth muscle cells (HPASMCs).

Parameter	Cell Type	Condition	Concentration of NPS-2390	Effect	Reference
Intracellular Ca^{2+} ($[\text{Ca}^{2+}]_i$)	HPASMCs	Hypoxia	10 μM	Attenuated the hypoxia-induced increase in $[\text{Ca}^{2+}]_i$	[3]
Proliferation	HPASMCs	Hypoxia	10 μM	Reduced proliferation	[3]
Phenotypic Modulation	HPASMCs	Hypoxia	10 μM	Reversed phenotypic modulation from synthetic to contractile	[3]
Autophagy	HPASMCs	Hypoxia	10 μM	Decreased the expression of autophagy proteins	[3][5]
PI3K/Akt/mTOR Pathway	HPASMCs	Hypoxia	10 μM	Decreased the phosphorylation of PI3K, Akt, and mTOR	[3]

Experimental Protocols

This section provides a detailed protocol for measuring changes in intracellular calcium concentration in response to CaSR modulation by NPS-2390 using a fluorescent calcium indicator such as Fura-2 AM. This method is adaptable for various adherent cell types

expressing the CaSR and can be performed using a fluorescence plate reader or a fluorescence microscope.

Materials and Reagents

- Cells expressing the Calcium-Sensing Receptor (e.g., HPASMCs, HEK293 cells transfected with CaSR)
- NPS-2390 (selective CaSR antagonist)
- CaSR agonist (e.g., R568, a calcimimetic)
- Fura-2 AM (or other suitable calcium indicator dye like Fluo-4 AM)
- Pluronic F-127
- HEPES-buffered saline (HBS) or other suitable physiological buffer
- Cell culture medium (phenol red-free for fluorescence measurements)
- 96-well clear-bottom black plates
- Fluorescence plate reader or microscope with appropriate filters for the chosen dye

Protocol for Measuring $[Ca^{2+}]_i$ using a Fluorescence Plate Reader

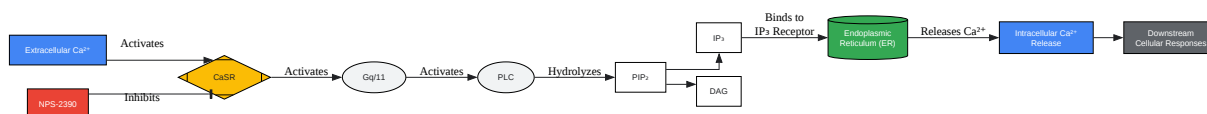
- Cell Seeding:
 - Seed cells into a 96-well clear-bottom black plate at a density that will result in an 80-90% confluent monolayer on the day of the experiment.
 - Incubate the cells at 37°C in a 5% CO₂ incubator for 16-24 hours.
- Dye Loading:
 - Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS.

- Aspirate the cell culture medium from the wells.
- Wash the cells once with 200 μ L of HBS.
- Add 100 μ L of the Fura-2 AM loading solution to each well.
- Incubate the plate at 37°C for 30-60 minutes in the dark.
- Cell Washing:
 - Aspirate the loading solution.
 - Wash the cells twice with 200 μ L of HBS to remove extracellular dye.
 - Add 100 μ L of HBS to each well.
 - Incubate the plate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.
- Compound Preparation and Addition:
 - Prepare stock solutions of NPS-2390 and the CaSR agonist (e.g., R568) in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations in HBS. Ensure the final solvent concentration is low (<0.1%) to avoid off-target effects.
 - For antagonist experiments, pre-incubate the cells with NPS-2390 for a defined period (e.g., 15-30 minutes) before adding the agonist.
- Fluorescence Measurement:
 - Set up the fluorescence plate reader to measure the emission at ~510 nm with alternating excitation at ~340 nm and ~380 nm for Fura-2.[6]
 - Establish a baseline fluorescence reading for 1-2 minutes.
 - Add the CaSR agonist to the appropriate wells and continue recording the fluorescence for several minutes to capture the calcium response. For wells pre-treated with NPS-2390, the agonist-induced response is expected to be attenuated.

- As a positive control, at the end of the experiment, add a calcium ionophore like ionomycin to determine the maximum fluorescence signal, followed by a chelating agent like EGTA to determine the minimum signal.
- Data Analysis:
 - Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 for Fura-2).[6]
 - The change in this ratio over time reflects the change in intracellular calcium concentration.
 - Normalize the data to the baseline fluorescence to compare responses across different conditions.

Visualizations

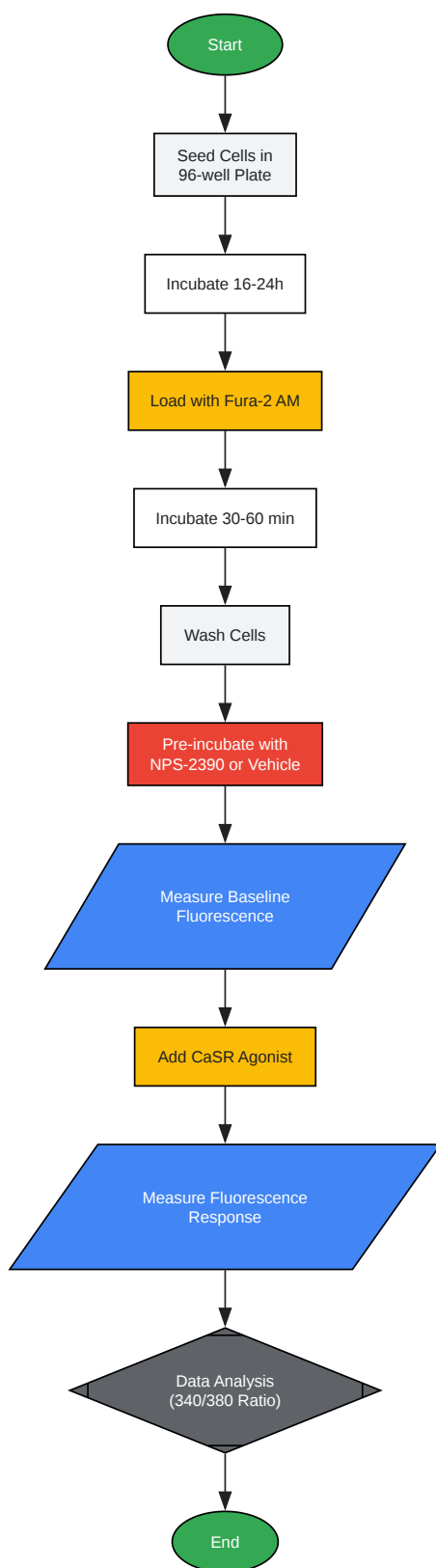
Signaling Pathway of the Calcium-Sensing Receptor (CaSR)



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Caption: Signaling pathway of the Calcium-Sensing Receptor (CaSR) and the inhibitory action of NPS-2390.

Experimental Workflow for Measuring $[Ca^{2+}]_i$ with NPS-2390



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Caption: Workflow for measuring intracellular calcium changes in response to CaSR modulation by NPS-2390.

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